molecular formula C11H11ClO3S B13065232 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B13065232
M. Wt: 258.72 g/mol
InChI Key: GFMLQEKFHGEHQQ-UHFFFAOYSA-N
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Description

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with a complex structure that includes an indene core, a sulfonyl chloride group, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the indene core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone or sulfonyl chloride groups.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the development of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid
  • 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide
  • 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonate ester

Uniqueness

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

1,1-dimethyl-3-oxo-2H-indene-5-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-11(2)6-10(13)8-5-7(16(12,14)15)3-4-9(8)11/h3-5H,6H2,1-2H3

InChI Key

GFMLQEKFHGEHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)C

Origin of Product

United States

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